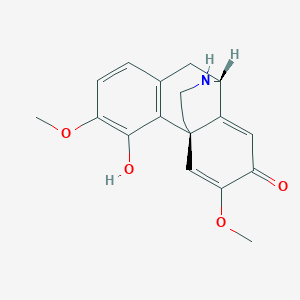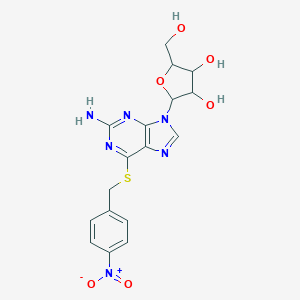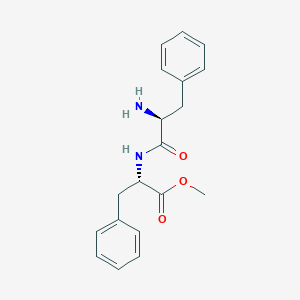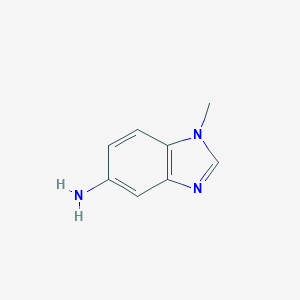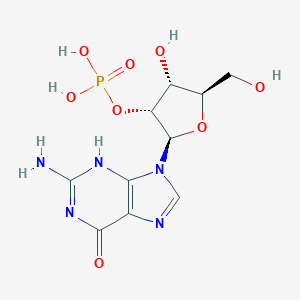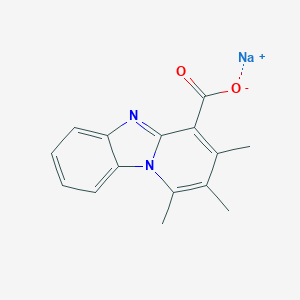
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt (PBI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has also been found to induce cell cycle arrest and apoptosis in cancer cells.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to have several biochemical and physiological effects. In cancer research, it has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is a potent antioxidant. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt in lab experiments is its broad spectrum of activity against cancer cells and pathogenic microorganisms. It has also been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.
One of the limitations of using Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. In addition, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to have limited stability in acidic and basic conditions, which can affect its efficacy.
Orientations Futures
There are several future directions for Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to develop more efficient methods for synthesizing Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt and improving its solubility and stability. Furthermore, the mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt needs to be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been reported by several researchers using different methods. One of the most common methods involves the reaction of 2-amino-3-methylpyridine with 1,2,3-trimethyl-4-nitroimidazole in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to obtain Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt as a sodium salt.
Applications De Recherche Scientifique
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In microbial research, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been shown to have antibacterial and antifungal activities. It has been found to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.
In addition, Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Propriétés
Numéro CAS |
10326-86-0 |
|---|---|
Nom du produit |
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt |
Formule moléculaire |
C15H13N2NaO2 |
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
sodium;1,2,3-trimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H14N2O2.Na/c1-8-9(2)13(15(18)19)14-16-11-6-4-5-7-12(11)17(14)10(8)3;/h4-7H,1-3H3,(H,18,19);/q;+1/p-1 |
Clé InChI |
XXVQCZOFJMOHPV-UHFFFAOYSA-M |
SMILES isomérique |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
Autres numéros CAS |
10326-86-0 |
Synonymes |
1,2,3-Trimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




